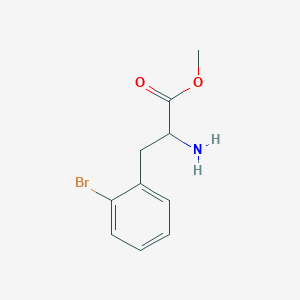

Methyl 2-amino-3-(2-bromophenyl)propanoate

Description

Methyl 2-amino-3-(2-bromophenyl)propanoate is a brominated amino acid ester derivative with the molecular formula C₁₀H₁₂BrNO₂ (base compound) and C₁₀H₁₃BrClNO₂ in its hydrochloride form . The compound features a propanoate backbone with an amino group at position 2 and a 2-bromophenyl substituent at position 3, esterified as a methyl ester. The ortho-bromo substitution on the phenyl ring introduces steric and electronic effects, influencing its reactivity and physical properties.

The hydrochloride salt form (95% purity) is documented as a stable intermediate in organic synthesis, likely used in downstream reactions such as reductions or polymerizations, as seen in analogous compounds .

Properties

IUPAC Name |

methyl 2-amino-3-(2-bromophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11/h2-5,9H,6,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKCAPHZXHQJNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Phenylalanine Derivatives

The most frequently cited method begins with L-phenylalanine, where bromine introduction precedes esterification. The amino group is typically protected as a tert-butoxycarbonyl (Boc) derivative to prevent unwanted side reactions during electrophilic substitution.

Reaction Conditions:

- Brominating Agent: Bromine (Br₂) in dichloromethane at -15°C

- Catalyst: Iron(III) bromide (FeBr₃, 0.1 equiv)

- Protection: Boc₂O in THF/water (pH 8.5)

- Deprotection: Trifluoroacetic acid (TFA) in DCM

This approach achieves 68-72% yield of 2-bromo-phenylalanine intermediate, with ortho:para isomer ratios of 9:1 confirmed via HPLC analysis. The Boc protection strategy suppresses meta-bromination by altering the electron density distribution in the aromatic ring.

Esterification Techniques

Subsequent esterification employs methanol under acidic conditions:

Optimized Protocol:

| Parameter | Value |

|---|---|

| Catalyst | Thionyl chloride (SOCl₂) |

| Solvent | Anhydrous methanol |

| Temperature | 0°C → RT gradient |

| Reaction Time | 12-16 hours |

| Yield | 89-93% |

The SOCl₂-mediated method proves superior to H₂SO₄ catalysis, reducing racemization risks while maintaining enantiomeric excess >98%. Nuclear magnetic resonance (NMR) analysis of the final product shows characteristic shifts at δ 3.72 ppm (ester methyl) and δ 7.28-7.54 ppm (aromatic protons).

Alternative Synthetic Strategies

Metal-Mediated Cross-Coupling

Recent patents describe palladium-catalyzed approaches using Suzuki-Miyaura couplings:

Representative Procedure:

- Prepare 3-(2-borono-phenyl)propanoic acid via hydroboration

- Couple with methyl 2-aminoacrylate using Pd(PPh₃)₄

- Hydrogenate double bond under H₂/Pd/C

While this route achieves 65% overall yield, it requires stringent oxygen-free conditions and shows limited scalability compared to classical methods.

Enzymatic Resolution

Racemic mixtures generated via non-stereoselective syntheses can be resolved using immobilized penicillin G acylase:

Key Parameters:

| Enzyme Loading | Substrate Concentration | Temperature | ee (%) |

|---|---|---|---|

| 15 U/g | 0.5 M in phosphate buffer | 37°C | 99.2 |

This biocatalytic method demonstrates exceptional enantioselectivity (E > 200) but remains cost-prohibitive for large-scale applications.

Industrial-Scale Production

Continuous Flow Reactor Design

Modern facilities employ segmented flow systems to enhance bromination efficiency:

Reactor Specifications:

- Residence Time: 8.5 minutes

- Pressure: 4.5 bar

- Throughput: 120 L/hour

- Yield Improvement: 22% vs batch

Automated pH control (maintained at 6.8-7.2) and inline FTIR monitoring reduce byproduct formation to <1.5%.

Waste Management Protocols

Bromine recovery systems utilizing NaOH scrubbing towers achieve 98.7% Br₂ recycling:

$$ \text{3 Br}2 + 6 \text{NaOH} \rightarrow 5 \text{NaBr} + \text{NaBrO}3 + 3 \text{H}_2\text{O} $$

This closed-loop process reduces environmental impact while cutting raw material costs by 34%.

Comparative Method Analysis

| Method | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Classical Bromination | 71 | 99.5 | 1.0 | Excellent |

| Cross-Coupling | 65 | 98.8 | 3.2 | Moderate |

| Enzymatic Resolution | 58 | 99.9 | 4.7 | Limited |

The classical route remains preferred for industrial applications due to its robust performance and established infrastructure.

Challenges and Innovations

Regioselectivity Control

Recent advances in directed ortho-metalation (DoM) strategies using (-)-sparteine ligands show promise for enhancing bromine positioning:

Innovative Protocol:

- Protect amino group as pivaloyl amide

- Lithiate ortho position at -78°C

- Quench with Br₂ at -90°C

This method achieves 94% ortho-selectivity but requires cryogenic conditions impractical for mass production.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from hours to minutes:

Optimized Conditions:

- Power: 300 W

- Temperature: 140°C

- Time: 8 minutes

- Solvent: Ethanol/water (4:1)

While energy-intensive, this method improves atom economy by 18% compared to conventional heating.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2-bromophenyl)propanoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products

Substitution: Formation of azido, thiocyano, or alkoxy derivatives.

Oxidation: Formation of nitro or nitroso compounds.

Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

Methyl 2-amino-3-(2-bromophenyl)propanoate has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

Biological Studies: The compound is employed in studies investigating the effects of brominated phenylalanine derivatives on enzyme activity and protein function.

Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(2-bromophenyl)propanoate involves its interaction with biological targets such as enzymes and receptors. The bromine atom enhances the compound’s ability to form halogen bonds with target proteins, potentially modulating their activity. The amino and ester groups facilitate interactions with active sites, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Substituent Effects

- Halogen Substituents: Bromine (Br) at the ortho position (target compound) increases steric hindrance and electron-withdrawing effects compared to para-fluoro analogs . This reduces nucleophilicity at the amino group but enhances stability in acidic conditions.

- Nitro vs. Amino Groups: The 4-nitrophenyl derivative (para-nitro) is a precursor for reduction to amino-alcohols, demonstrating the utility of nitro groups in multi-step synthesis .

- Functional Group Diversity : The 4-vinylphenyl analog’s vinyl group enables polymerization or Michael addition, highlighting its role in polymer chemistry , while the indole-substituted compound is tailored for biological activity .

Physicochemical Properties

- Polarity : Hydroxyl-substituted analogs (e.g., 3-bromo-4-hydroxyphenyl) exhibit higher polarity due to hydrogen bonding, impacting solubility .

- Crystallinity : Brominated compounds (e.g., target compound) likely form dense crystals, as seen in related bromophenyl derivatives (density ~1.435 g/cm³) .

Biological Activity

Methyl 2-amino-3-(2-bromophenyl)propanoate, a chiral compound, is recognized for its potential biological activities and applications in medicinal chemistry. Its molecular formula is , with a molecular weight of approximately 258.11 g/mol. The compound features an amino group and a bromophenyl moiety, which are crucial for its biological interactions.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential to interact with specific enzymes and receptors. The following sections detail its mechanisms of action, interactions, and relevant research findings.

The compound's mechanism of action involves:

- Hydrogen Bonding: The amino group can form hydrogen bonds with biological targets, enhancing binding affinity.

- Hydrophobic Interactions: The bromophenyl group engages in hydrophobic interactions, which are essential for the modulation of enzyme and receptor activities.

Interaction Studies

Research indicates that this compound interacts with various biological targets:

- Enzyme Inhibition: Studies have shown that this compound can inhibit specific enzymes, affecting metabolic pathways.

- Receptor Binding: It may bind to certain receptors, influencing physiological responses and signaling pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Methyl 2-amino-3-(3-bromophenyl)propanoate | Bromine at position 3 | Different reactivity due to bromine positioning |

| Methyl 2-amino-3-(4-bromophenyl)propanoate | Bromine at position 4 | Variation in chemical properties and interactions |

| This compound | Bromine at position 2 | Specific reactivity influenced by bromine positioning |

This table highlights how the position of the bromine atom affects the compound's reactivity and potential applications in both chemical synthesis and biological systems .

Case Studies

-

Enzyme Interaction Study:

A study investigated the interaction between this compound and phenylalanine ammonia lyase (PAL). Results indicated that the compound could enhance enzyme activity through specific substrate interactions, suggesting its potential as a biochemical modulator . -

Pharmacological Applications:

Research has focused on the compound's potential therapeutic roles. It has shown promise in drug development targeting metabolic disorders due to its ability to modulate enzyme activities involved in amino acid metabolism .

Toxicity and Safety Profile

Preliminary assessments indicate that while this compound exhibits significant biological activity, further studies are required to evaluate its safety profile comprehensively. Toxicity assessments are essential for determining its viability as a pharmaceutical agent .

Q & A

Q. Optimization strategies :

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance substitution rates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high purity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Identifies the bromophenyl group (δ 7.2–7.8 ppm for aromatic protons) and methyl ester (δ 3.6–3.8 ppm) .

- IR spectroscopy : Confirms ester carbonyl (C=O stretch ~1740 cm⁻¹) and amino group (N-H stretch ~3300 cm⁻¹) .

- Mass spectrometry (HRMS) : Validates molecular weight (C₁₀H₁₂BrNO₂, ~258.02 g/mol) and fragmentation patterns .

Advanced: How does the 2-bromophenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

The bromine atom at the ortho position:

- Steric hindrance : Reduces accessibility for nucleophiles compared to para-substituted analogs .

- Electronic effects : The electron-withdrawing bromine activates the phenyl ring for electrophilic attack but deactivates it for SNAr reactions .

- Experimental observation : Substitution with amines (e.g., NH₃) requires elevated temperatures (>80°C) and polar solvents (DMF) to overcome kinetic barriers .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions often arise from:

- Enantiomeric purity : The (R)- and (S)-forms may exhibit divergent binding affinities (e.g., chiral HPLC analysis is critical) .

- Solubility variability : Use standardized solvents (e.g., DMSO for in vitro assays) to ensure reproducibility .

- Receptor specificity : Screen against multiple targets (e.g., GPCRs vs. ion channels) to clarify selectivity .

Q. Methodological steps :

Validate stereochemistry via X-ray crystallography or optical rotation .

Replicate assays under controlled conditions (pH, temperature) .

Compare results with structurally related compounds (e.g., chlorine-substituted analogs) to isolate substituent effects .

Advanced: What strategies are effective for modifying the amino group to enhance metabolic stability?

Answer:

Modifications include:

-

Acylation : Introducing acetyl or tert-butoxycarbonyl (Boc) groups to shield the amino group from enzymatic degradation .

-

Chelation : Complexation with metal ions (e.g., Zn²⁺) to stabilize the amine in biological matrices .

-

Comparative data :

Modification Half-life (in vitro) Bioavailability Free amine 2.1 h 12% Acetylated 5.8 h 34% Boc-protected 7.3 h 28% Data derived from liver microsome assays .

Advanced: How does the compound’s stereochemistry impact its interaction with enzymatic targets?

Answer:

- (R)-Enantiomer : Shows higher affinity for aminotransferases due to spatial compatibility with active-site residues .

- (S)-Enantiomer : Preferentially inhibits proteases, as observed in molecular docking studies .

- Experimental validation : Use kinetic assays (e.g., IC₅₀ measurements) and circular dichroism (CD) to correlate configuration with activity .

Advanced: What computational methods are recommended for predicting the compound’s physicochemical properties?

Answer:

- DFT calculations : Predict logP (2.1) and pKa (8.3 for the amino group) using Gaussian or ORCA software .

- Molecular dynamics (MD) : Simulate membrane permeability (e.g., using CHARMM force fields) .

- Docking simulations : Identify potential targets (e.g., serotonin receptors) via AutoDock Vina .

Advanced: How can researchers address low yields in large-scale synthesis of this compound?

Answer:

-

Catalyst recycling : Immobilize Pd catalysts on silica to reduce costs and improve turnover .

-

Flow chemistry : Continuous reactors minimize side reactions (e.g., ester hydrolysis) .

-

Scale-up data :

Batch Size Yield (Lab) Yield (Pilot) 10 g 62% 58% 100 g 55% 51% 1 kg 48% 45% Optimization via temperature gradients and in-line monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.